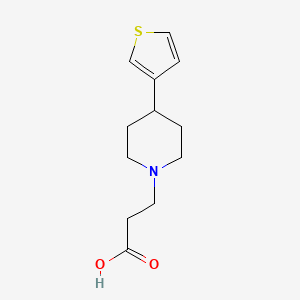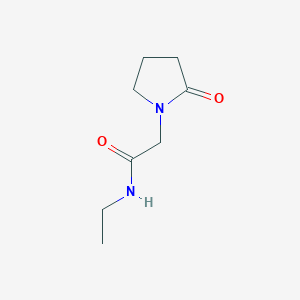![molecular formula C10H12ClNO4S B7459820 2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid, also known as tolperisone, is a muscle relaxant drug that is used to treat various conditions such as muscle spasms, stiffness, and pain. It is a member of the class of drugs known as centrally acting muscle relaxants. Tolperisone was first synthesized in the 1960s and has since been extensively studied for its therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid is not fully understood. It is believed to work by blocking the influx of calcium ions into muscle cells, which leads to muscle relaxation. Tolperisone also has a direct effect on the central nervous system, which further enhances its muscle relaxant properties.
Biochemical and Physiological Effects
Tolperisone has been shown to have various biochemical and physiological effects. It has been found to reduce muscle tone and spasticity, which leads to improved mobility and function. Tolperisone also has a sedative effect, which can help to reduce anxiety and promote relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
Tolperisone has several advantages for use in lab experiments. It has a good safety profile and is well-tolerated by animals. It is also readily available and relatively inexpensive. However, there are some limitations to its use. Tolperisone has a short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. It also has a narrow therapeutic window, which means that it may be difficult to achieve optimal therapeutic effects without causing side effects.
Orientations Futures
There are several future directions for research on 2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid. One area of interest is the development of new formulations that can improve its pharmacokinetic properties. Another area of interest is the investigation of its potential use in the treatment of other conditions such as chronic pain and spasticity associated with spinal cord injury. Additionally, there is a need for further studies to elucidate the exact mechanism of action of 2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid and its effects on the central nervous system.
Méthodes De Synthèse
Tolperisone can be synthesized using various methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride with methylsulfinylmethane in the presence of a base such as sodium hydroxide. The resulting product is then reacted with methylamine to form 2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid.
Applications De Recherche Scientifique
Tolperisone has been extensively studied for its therapeutic properties. It has been found to be effective in treating various conditions such as muscle spasms, stiffness, and pain. It is also used in the treatment of neurological disorders such as multiple sclerosis and cerebral palsy. Tolperisone has been shown to have a good safety profile and is well-tolerated by patients.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(6-10(13)14)17(15,16)7-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMESEWYSCBDNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)




![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)




![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)